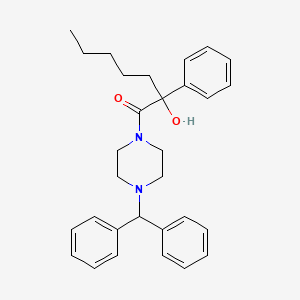
Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, a possible synthetic route could involve the reaction of piperazine with diphenylmethyl chloride and 2-hydroxy-1-oxo-2-phenylheptanoic acid under controlled conditions. The reaction may require a base such as sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with purification steps such as recrystallization or chromatography to ensure high purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions with alkyl halides to form N-alkylated piperazines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols.
Scientific Research Applications
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The exact mechanism would depend on the specific structure of the compound and its intended application. For example, some piperazine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylbutyl)-
- Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylpropyl)-
Uniqueness
The uniqueness of Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)- lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to other piperazine derivatives.
Properties
CAS No. |
824392-62-3 |
|---|---|
Molecular Formula |
C30H36N2O2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-hydroxy-2-phenylheptan-1-one |
InChI |
InChI=1S/C30H36N2O2/c1-2-3-13-20-30(34,27-18-11-6-12-19-27)29(33)32-23-21-31(22-24-32)28(25-14-7-4-8-15-25)26-16-9-5-10-17-26/h4-12,14-19,28,34H,2-3,13,20-24H2,1H3 |
InChI Key |
NBYUEJWMAQLROL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)(C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)
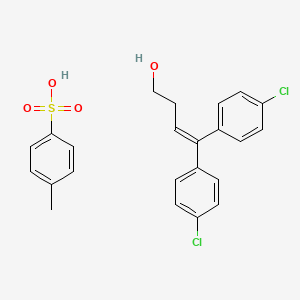
![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)

![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)
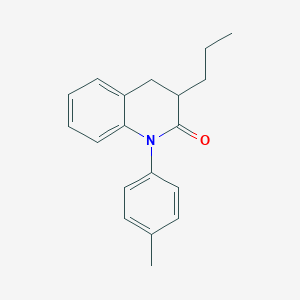

![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
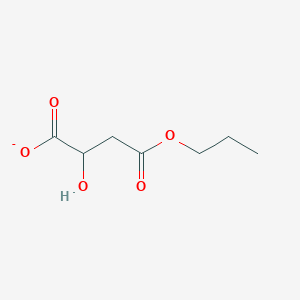
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
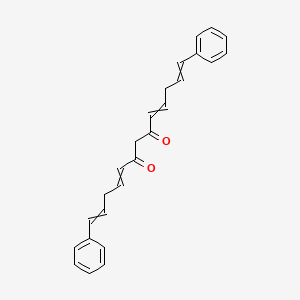
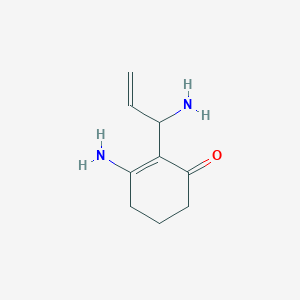
![2-[(Oct-1-en-1-yl)sulfanyl]pyridine](/img/structure/B14209119.png)
